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molecular formula C8H2Cl4O4 B1668883 Chlorthal CAS No. 2136-79-0

Chlorthal

Cat. No. B1668883
M. Wt: 303.9 g/mol
InChI Key: KZCBXHSWMMIEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06452046B2

Procedure details

6.04 g (0.02 mol) of 2,3,5,6-tetrachloro-1, 4-benzenedicarboxamide and 17.65 g of sulfuric acid, consisting of 12.43 g of 96.3% sulfuric acid (containing 0.0256 mol of water) and 5.22 g of 26% fuming sulfuric acid (containing 0.017 mol of SO3), were charged into a reactor, and a hydrolysis of 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide was performed at 180° C. for 6 hr under atmospheric pressure. The amount of water which was present prior to the reaction was 0.0086 mol because the SO3 in fuming sulfuric acid and the water in sulfuric acid were converted to sulfuric acid according to the formula (IV). After the completion of the reaction, precipitated crystals were collected by filtration, washed with water, and dried. As a result, 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid was obtained.
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
12.43 g
Type
reactant
Reaction Step Two
Quantity
17.65 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
5.22 g
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([C:9](N)=[O:10])[C:5]([Cl:12])=[C:4]([Cl:13])[C:3]=1[C:14](N)=[O:15].[OH2:17].S(=O)(=O)(O)[OH:19]>>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([C:9]([OH:10])=[O:17])[C:5]([Cl:12])=[C:4]([Cl:13])[C:3]=1[C:14]([OH:15])=[O:19]

Inputs

Step One
Name
Quantity
6.04 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1Cl)C(=O)N)Cl)Cl)C(=O)N
Step Two
Name
Quantity
12.43 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
17.65 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1Cl)C(=O)N)Cl)Cl)C(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eleven
Name
Quantity
5.22 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged into a reactor
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1Cl)C(=O)O)Cl)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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